molecular formula C22H21NO4 B11323088 Butyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Butyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Cat. No.: B11323088
M. Wt: 363.4 g/mol
InChI Key: ARJCZIGRMHDUGQ-UHFFFAOYSA-N
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Description

BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE consists of a benzoxepine ring system attached to a benzoate ester, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may bind to sodium channels on nerve membranes, preventing the influx of sodium ions and thereby blocking nerve impulse conduction. This action is similar to that of other local anesthetics .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: A local anesthetic with a similar ester structure.

    Benzocaine: Another local anesthetic that acts on sodium channels.

    Tetracaine: A potent local anesthetic used in various medical applications.

Uniqueness

BUTYL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its benzoxepine ring system, which imparts distinct pharmacological properties compared to other local anesthetics. Its potential sedative-hypnotic effects and antibacterial activity further distinguish it from similar compounds.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

butyl 3-(1-benzoxepine-4-carbonylamino)benzoate

InChI

InChI=1S/C22H21NO4/c1-2-3-12-27-22(25)18-8-6-9-19(15-18)23-21(24)17-11-13-26-20-10-5-4-7-16(20)14-17/h4-11,13-15H,2-3,12H2,1H3,(H,23,24)

InChI Key

ARJCZIGRMHDUGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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